

# Navigating the Nuances of Orphan Receptor Modulation: A Technical Guide to GSK5182

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 1,3-Dimethyl-5-(2-methylphenoxy)benzene

**CAS No.:** 196604-20-3

**Cat. No.:** B1590931

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An important clarification regarding CAS Number 196604-20-3: Initial searches for the chemical information associated with CAS number 196604-20-3 identify it as o-Tolyl 3,5-Xylyl Ether, also known as 2,3',5'-Trimethyldiphenyl Ether. Publicly available data for this compound is limited to its basic chemical and physical properties, along with safety and handling guidelines. Crucially, there is a lack of substantive scientific literature detailing its biological activity, mechanism of action, or any applications in drug discovery and development.

Given the intended audience and the in-depth nature of the requested guide, it is highly probable that the query intended to investigate a compound with significant biological relevance. A compound that fits this profile and has been extensively studied is GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERR $\gamma$ ). The correct CAS number for GSK5182 is 877387-37-6.

This guide will proceed to provide a comprehensive technical overview of GSK5182, a molecule of significant interest to researchers in metabolic diseases, oncology, and other therapeutic areas.

## Introduction to GSK5182: A Selective Modulator of Estrogen-Related Receptor Gamma

GSK5182 is a synthetic small molecule, analogous to 4-hydroxytamoxifen, that has emerged as a critical tool for elucidating the physiological and pathophysiological roles of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERR $\gamma$ ).<sup>[1][2][3]</sup> As a highly selective and potent inverse agonist, GSK5182 suppresses the constitutive transcriptional activity of ERR $\gamma$ , making it an invaluable probe for studying processes regulated by this receptor, which include cellular metabolism, energy homeostasis, and cell proliferation.<sup>[1][4]</sup> Its utility spans a range of therapeutic areas, most notably in the investigation of metabolic disorders and various cancers.<sup>[1][4][5]</sup>

## Physicochemical Properties of GSK5182

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in experimental settings.



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## Mechanism of Action: Inverse Agonism of ERR $\gamma$

GSK5182 exerts its biological effects by directly binding to the ligand-binding domain of ERR $\gamma$  and functioning as an inverse agonist. This mode of action is distinct from a neutral antagonist, as it reduces the basal, ligand-independent activity of the receptor.

The binding of GSK5182 to ERR $\gamma$  induces a conformational change in the receptor, which in turn leads to the dissociation of coactivators, such as PGC-1 $\alpha$ , and the recruitment of

corepressors like SMILE (Small Heterodimer Partner-Interacting Leucine Zipper Protein).[2][6][7] This switch from coactivator to corepressor engagement effectively silences the transcriptional output of ERRy target genes.[6][7]

Interestingly, while inhibiting the transcriptional activity of ERRy, GSK5182 has been shown to increase the stability of the ERRy protein by inhibiting its ubiquitination and subsequent proteasomal degradation, a process mediated by the E3 ligase Parkin.[7][8] This dual action—silencing transcriptional output while stabilizing the receptor protein—highlights a complex regulatory mechanism that warrants further investigation.



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Caption: Mechanism of GSK5182 action on ERRy.

## Biological Activities and Therapeutic Potential

The modulation of ERRy by GSK5182 has been explored in several key areas of biomedical research, revealing its potential as a therapeutic agent.

### Metabolic Diseases

ERRy is a significant regulator of hepatic gluconeogenesis.[4] By inhibiting ERRy, GSK5182 has been demonstrated to suppress the expression of key gluconeogenic enzymes, leading to a reduction in hepatic glucose production.[4][6] In animal models of diet-induced obesity and type 2 diabetes, administration of GSK5182 resulted in normalized hyperglycemia.[4] These

findings position GSK5182 as a promising candidate for the treatment of metabolic disorders characterized by excessive hepatic glucose output.

## Oncology

The role of ERR $\gamma$  in cancer is multifaceted and context-dependent. In hepatocellular carcinoma (HCC), GSK5182 has been shown to induce the generation of reactive oxygen species (ROS), leading to a dose-dependent reduction in cancer cell proliferation and cell cycle arrest at the G1 phase.[4] Furthermore, in radioiodine-refractory papillary thyroid cancer, GSK5182 enhances the function of the sodium/iodide symporter (NIS), potentially restoring responsiveness to radioiodine therapy.[9] This is achieved through the downregulation of ERR $\gamma$  and subsequent activation of the MAP kinase signaling pathway.[9]

## Bone Metabolism

GSK5182 has also been investigated for its role in bone homeostasis. It has been shown to inhibit osteoclast differentiation and accelerate osteoclast apoptosis.[1][3] This suggests a potential therapeutic application for GSK5182 in the treatment of bone resorption disorders such as osteoporosis.[1]

## Experimental Protocols

### In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of GSK5182 on a cancer cell line, such as hepatocellular carcinoma cells (e.g., PLC/PRF/5).[4]

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of GSK5182 in complete culture medium. A typical concentration range would be from 0 to 20  $\mu$ M.[4]
- **Incubation:** Remove the old medium from the wells and add the medium containing the different concentrations of GSK5182. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

- **Viability Assessment:** Assess cell viability using a standard method such as the MTT or WST-1 assay.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC<sub>50</sub> value.



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Caption: Workflow for in vitro cell proliferation assay.

## In Vivo Murine Model of Type 2 Diabetes

This protocol provides a general framework for evaluating the anti-diabetic effects of GSK5182 in a diet-induced obesity mouse model.[4]

- **Model Induction:** Induce obesity and insulin resistance in mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).
- **Compound Administration:** Administer GSK5182 or a vehicle control to the mice via an appropriate route, such as intraperitoneal injection. A typical dose might be 40 mg/kg daily.[4]
- **Monitoring:** Monitor key metabolic parameters throughout the study, including body weight, food intake, and blood glucose levels.
- **Glucose and Pyruvate Tolerance Tests:** Perform glucose tolerance tests (GTT) and pyruvate tolerance tests (PTT) to assess glucose disposal and hepatic glucose production,

respectively.

- Tissue Analysis: At the end of the study, collect tissues such as the liver for gene expression analysis of gluconeogenic enzymes.

## Conclusion

GSK5182 is a powerful and selective chemical probe that has been instrumental in advancing our understanding of the diverse biological roles of ERR $\gamma$ . Its ability to modulate key metabolic and signaling pathways underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including type 2 diabetes, cancer, and bone disorders. Further research into its complex mechanism of action and in vivo efficacy and safety will be crucial in translating its promise into clinical applications.

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- To cite this document: BenchChem. [Navigating the Nuances of Orphan Receptor Modulation: A Technical Guide to GSK5182]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590931#cas-number-196604-20-3-chemical-information>]

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